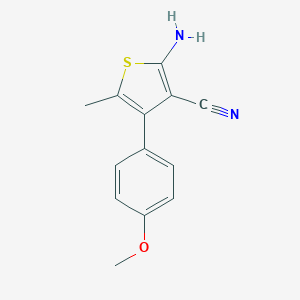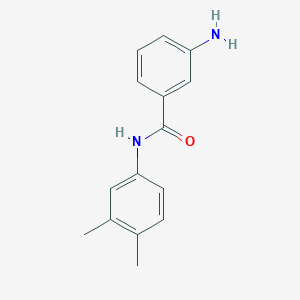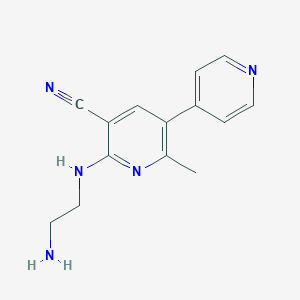
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile, also known as CEP-26401, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridine derivatives and has shown promising results in various scientific research studies.
Mechanism Of Action
The mechanism of action of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile involves the inhibition of various enzymes and proteins involved in inflammation, cancer, and oxidative stress. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and also inhibits the activity of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of genes involved in inflammation and cancer.
Biochemical And Physiological Effects
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and also inhibits the proliferation of cancer cells. 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile has also been found to have anti-oxidant properties, which may help to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile for lab experiments is its wide range of biological activities, which makes it a potential candidate for the development of new drugs. However, one of the limitations of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile is its low solubility in water, which may make it difficult to use in certain lab experiments.
Future Directions
There are several potential future directions for the study of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile. One potential direction is the development of new drugs based on the structure of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile, which may have improved solubility and efficacy. Another potential direction is the study of the effects of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile on other biological pathways and diseases, such as neurodegenerative diseases and metabolic disorders. Finally, further research is needed to fully understand the mechanisms of action of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile involves the reaction of 2-amino-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction leads to the formation of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile as a yellow solid, which can be purified by recrystallization.
Scientific Research Applications
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, cancer, and oxidative stress, making it a potential candidate for the development of new drugs.
properties
CAS RN |
108611-20-7 |
|---|---|
Product Name |
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile |
Molecular Formula |
C14H15N5 |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
2-(2-aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H15N5/c1-10-13(11-2-5-17-6-3-11)8-12(9-16)14(19-10)18-7-4-15/h2-3,5-6,8H,4,7,15H2,1H3,(H,18,19) |
InChI Key |
WHUMBSYSOTVRDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=N1)NCCN)C#N)C2=CC=NC=C2 |
Canonical SMILES |
CC1=C(C=C(C(=N1)NCCN)C#N)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



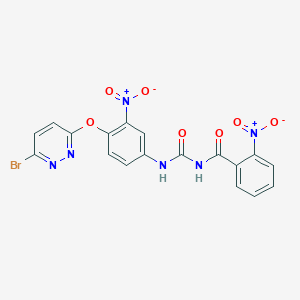
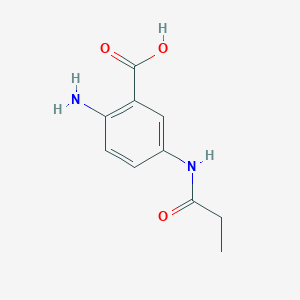


![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)
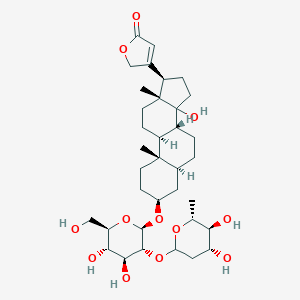
![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
